molecular formula C19H23ClN2O2 B581113 (S)-Benzyl 3-benzylpiperazine-1-carboxylate hydrochloride CAS No. 1217779-31-1

(S)-Benzyl 3-benzylpiperazine-1-carboxylate hydrochloride

Cat. No.: B581113
CAS No.: 1217779-31-1
M. Wt: 346.855
InChI Key: KQHBPBYETAJYMS-FERBBOLQSA-N
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Description

(S)-Benzyl 3-benzylpiperazine-1-carboxylate hydrochloride is a chemical compound that belongs to the class of piperazine derivatives. Piperazines are a group of chemicals that have a wide range of applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceutical drugs. This compound is characterized by the presence of a benzyl group attached to the piperazine ring, which is further substituted with a carboxylate group and a hydrochloride salt.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Benzyl 3-benzylpiperazine-1-carboxylate hydrochloride typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring is synthesized through the cyclization of appropriate diamines or through the reduction of pyrazine derivatives.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction using benzyl halides.

    Carboxylation: The carboxylate group is introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors under controlled conditions to ensure high yield and purity. The process involves:

    Batch or Continuous Flow Reactors: These reactors allow for precise control of reaction parameters such as temperature, pressure, and reaction time.

    Purification: The crude product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(S)-Benzyl 3-benzylpiperazine-1-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound to its corresponding amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reducing Agents: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.

    Substitution Reagents: Halides, sulfonates, and other electrophiles or nucleophiles are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Benzyl ketones or benzyl alcohols.

    Reduction: Benzylamines or benzyl alcohols.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

(S)-Benzyl 3-benzylpiperazine-1-carboxylate hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical drugs, particularly those targeting the central nervous system.

    Biological Studies: The compound is used in studies investigating the biological activity of piperazine derivatives, including their potential as antimicrobial, antiviral, and anticancer agents.

    Chemical Research: It serves as a model compound in studies of reaction mechanisms and the development of new synthetic methodologies.

    Industrial Applications: The compound is used in the production of various chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of (S)-Benzyl 3-benzylpiperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound interacts with receptors and enzymes in the central nervous system, modulating their activity.

    Pathways Involved: It affects neurotransmitter pathways, including those involving dopamine, serotonin, and norepinephrine, leading to changes in mood, cognition, and behavior.

Comparison with Similar Compounds

Similar Compounds

    1-Benzylpiperazine: A related compound with similar stimulant properties.

    1-(3-Chlorophenyl)piperazine: Another piperazine derivative with distinct pharmacological effects.

    1-(3-Trifluoromethylphenyl)piperazine: Known for its use in research and potential therapeutic applications.

Uniqueness

(S)-Benzyl 3-benzylpiperazine-1-carboxylate hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of benzyl and carboxylate groups enhances its interaction with biological targets, making it a valuable compound in medicinal chemistry and research.

Properties

IUPAC Name

benzyl (3S)-3-benzylpiperazine-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2.ClH/c22-19(23-15-17-9-5-2-6-10-17)21-12-11-20-18(14-21)13-16-7-3-1-4-8-16;/h1-10,18,20H,11-15H2;1H/t18-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQHBPBYETAJYMS-FERBBOLQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(N1)CC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H](N1)CC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50662637
Record name Benzyl (3S)-3-benzylpiperazine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50662637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217779-31-1
Record name Benzyl (3S)-3-benzylpiperazine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50662637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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